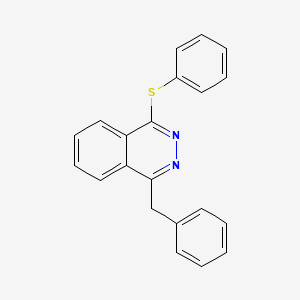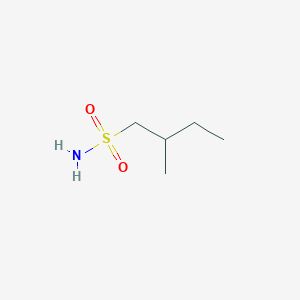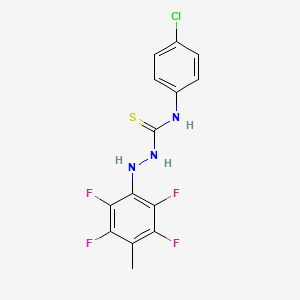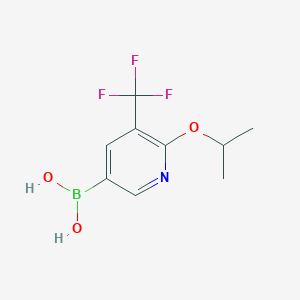
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic compound. It contains an indolin-2-one moiety, which is a key structural component in many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, indolin-2-one compounds have been synthesized as hybrids with nitroimidazole . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is complex and would require advanced techniques such as X-ray crystallography for precise determination .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, the indolin-2-one moiety can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Detailed analysis would require experimental data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structures similar to the one have been synthesized and tested for their antimicrobial properties. For example, thiazole-based 1,3,4-oxadiazoles heterocycles have demonstrated considerable potential antibacterial and antifungal activities against a range of gram-positive, gram-negative bacteria, and fungi (Desai et al., 2016). Such studies underscore the potential of these compounds in developing new antimicrobial agents.
Anticancer Evaluation
Benzamide derivatives that include 1,3,4-oxadiazole moieties have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential therapeutic applications of these compounds in cancer treatment.
Enzyme Inhibition
Studies have shown that bi-heterocyclic benzamides, including those with 1,3,4-oxadiazole units, can act as potent inhibitors for enzymes such as alkaline phosphatase (Abbasi et al., 2019). These findings provide a foundation for developing new drugs targeting specific enzyme pathways.
Anti-tubercular Agents
Additionally, tetrahydropyrimidine–isatin hybrids have been explored for their antibacterial, antifungal, and anti-tubercular activities, presenting a new avenue for the treatment of these infections (Akhaja & Raval, 2012).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Compounds with an indolin-2-one structure are often designed as inhibitors for various enzymes. For example, some are designed as acetylcholine esterase inhibitors .
Mode of action
These compounds might interact with their targets by fitting into the active site of the enzyme, preventing the enzyme from interacting with its natural substrate, thereby inhibiting its function .
Biochemical pathways
The inhibition of these enzymes can affect various biochemical pathways. For instance, acetylcholine esterase inhibitors can increase the concentration of acetylcholine in the brain, which can help improve symptoms of diseases like Alzheimer’s .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some might be well absorbed in the gut, while others might require injection. They might be metabolized in the liver and excreted in the urine or feces .
Result of action
The result of the compound’s action would depend on its specific target. For example, acetylcholine esterase inhibitors can help improve memory and cognition in Alzheimer’s patients .
Action environment
Various environmental factors can influence the action, efficacy, and stability of these compounds. These can include factors like temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18(24-11-10-14-6-4-5-9-16(14)24)13-28-20-23-22-17(27-20)12-21-19(26)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZUZOOIDYKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)






![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)